molecular formula C10H9N3O2S2 B1634615 4-Amino-2-benzylthio-5-nitrothiazole

4-Amino-2-benzylthio-5-nitrothiazole

Cat. No.: B1634615
M. Wt: 267.3 g/mol
InChI Key: WISBWMOOHWHVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Thiazole (B1198619) Core Structures as Synthetic Scaffolds

The thiazole ring is a fundamental building block in the synthesis of a vast array of organic molecules. nih.govresearchgate.net Its presence is noted in numerous natural products, such as vitamin B1 (thiamine), and in a multitude of synthetic compounds with significant applications. researchgate.net The stability of the aromatic thiazole ring, coupled with the potential for functionalization at various positions, makes it an attractive scaffold for constructing complex molecular architectures. researchgate.net The versatility of the thiazole nucleus is demonstrated by its incorporation into widely used pharmaceuticals, including antimicrobial, antiretroviral, and antifungal agents. chemicalbook.com

The development of synthetic methodologies, such as the renowned Hantzsch thiazole synthesis, has further solidified the importance of this heterocycle in organic chemistry. beilstein-journals.org This classical method, involving the condensation of α-haloketones with thioamides, provides a reliable route to a wide range of substituted thiazoles. beilstein-journals.org

Overview of Functional Group Diversity in Thiazole Derivatives

Thiazole derivatives exhibit a remarkable diversity of functional groups, which significantly influences their chemical and physical properties. The thiazole ring can be substituted at multiple positions, allowing for the introduction of various moieties that can modulate the molecule's reactivity, solubility, and biological interactions. Common functional groups found on thiazole derivatives include amino, nitro, halo, and thioether groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O2S2

Molecular Weight

267.3 g/mol

IUPAC Name

2-benzylsulfanyl-5-nitro-1,3-thiazol-4-amine

InChI

InChI=1S/C10H9N3O2S2/c11-8-9(13(14)15)17-10(12-8)16-6-7-4-2-1-3-5-7/h1-5H,6,11H2

InChI Key

WISBWMOOHWHVCJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NC(=C(S2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(S2)[N+](=O)[O-])N

Origin of Product

United States

The Compound in Focus: 4 Amino 2 Benzylthio 5 Nitrothiazole

Structure and Properties

The chemical structure of this compound comprises a central thiazole (B1198619) ring substituted with four distinct functional groups: an amino group at position 4, a nitro group at position 5, and a benzylthio group at position 2.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₉N₃O₂S₂
Molecular Weight267.33 g/mol
CAS Number845879-11-0

This data is compiled from publicly available chemical supplier information.

The presence of both an electron-donating amino group and a strongly electron-withdrawing nitro group on the thiazole ring suggests a molecule with interesting electronic properties and potential for diverse chemical transformations. The benzylthio group adds a lipophilic character to the molecule.

Synthesis and Characterization

A potential precursor could be 4-amino-5-nitro-2-mercaptothiazole. The synthesis of related 5-amino-2-mercaptothiazole-4-carboxylates has been achieved in a one-pot reaction. researchgate.net The subsequent step would involve the S-alkylation of the mercapto group with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The synthesis of 2-(benzylthio) derivatives from 2-mercapto precursors is a known reaction. google.com

Table 2: Potential Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniqueExpected Features
¹H NMRSignals corresponding to the protons of the benzyl group (aromatic and methylene) and the amino group.
¹³C NMRResonances for the carbon atoms of the thiazole ring, the benzyl group, and the carbon bearing the nitro group. The carbon at the 2-position is expected to be significantly deshielded. smolecule.com
IR SpectroscopyCharacteristic absorption bands for the amino (N-H stretching), nitro (N-O stretching), and aromatic C-H and C=C stretching vibrations.
Mass SpectrometryA molecular ion peak corresponding to the calculated molecular weight of 267.33.

This table is based on general principles of spectroscopic analysis for similar compounds.

Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

The amino group at the C4 position can undergo typical reactions of aromatic amines, such as acylation and diazotization, although its reactivity might be modulated by the adjacent nitro group.

The nitro group at the C5 position is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution. smolecule.com Conversely, it can activate the ring for nucleophilic aromatic substitution. The nitro group itself can be a site of chemical transformation, for instance, reduction to an amino group, which would significantly alter the compound's properties.

The benzylthio group at the C2 position can be susceptible to oxidation, potentially forming a sulfoxide (B87167) or sulfone. The C-S bond could also be cleaved under certain reductive or oxidative conditions.

The thiazole ring itself, being aromatic, possesses inherent stability. However, the substituents will direct its reactivity in various chemical transformations. noaa.gov

Cyclization Reactions in Thiazole Scaffold Generation

Cyclization is the definitive step in forming the heterocyclic thiazole ring. Following the initial nucleophilic attack of the sulfur atom from thiourea (B124793) on the α-carbon of the halogenated compound, an intermediate is formed. nih.gov The subsequent step involves an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon (or its equivalent), followed by a dehydration step to yield the aromatic thiazole ring. nih.govnih.gov

Various synthetic strategies leverage different types of cyclization reactions. For example, base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates provides an efficient route to 4,5-disubstituted thiazoles. Another approach involves the reaction of α-thiocyanatoketones, which cyclize in an acidic medium to form 2-hydroxythiazoles. researchgate.net A one-pot protocol for synthesizing 2-aminothiazoles has also been developed using β-keto esters, which undergo α-monohalogenation followed by reaction with thiourea. nih.gov These diverse cyclization methods highlight the flexibility available to chemists for generating variously substituted thiazole scaffolds. nih.gov

Introduction and Modification of the Benzylthio Moiety at C-2 Position

Once the 2-amino-5-nitrothiazole (B118965) core is established, the next critical step is the introduction of the benzylthio group at the C-2 position. In the context of the target molecule's nomenclature (this compound), the "2-amino" group from the initial synthesis becomes the "4-amino" group after the ring is numbered according to IUPAC rules for the final substituted product. The original C-2 position, bearing the amino group, is re-numbered. The introduction of the benzylthio group typically occurs at the carbon atom situated between the sulfur and nitrogen atoms of the thiazole ring. This can be achieved through several synthetic routes.

Nucleophilic Substitution Reactions Involving Thiol Groups

A primary method for installing the benzylthio group is through nucleophilic substitution. One pathway involves converting the 2-amino group of a pre-formed thiazole into a good leaving group, such as a halide. For instance, 2-aminothiazoles can be converted to 2-bromothiazoles via a Sandmeyer-type reaction, utilizing reagents like tert-butyl nitrite (B80452) (t-BuONO) and copper(II) bromide (CuBr₂). thieme-connect.com The resulting 2-bromothiazole (B21250) is an excellent substrate for nucleophilic aromatic substitution (SNAr). thieme-connect.com Reaction with a sulfur nucleophile, such as benzylthiol (benzyl mercaptan) or its corresponding thiolate salt, displaces the bromide to form the desired 2-(benzylthio)thiazole. thieme-connect.comresearchgate.net

An alternative and more direct approach starts with a 2-mercaptothiazole (B1225461) derivative. The thiol group can be deprotonated with a base like sodium hydroxide (B78521) (NaOH) to form a highly nucleophilic thiolate anion. This anion readily reacts with benzyl halides, such as benzyl chloride or benzyl bromide, in an S-alkylation reaction to yield the 2-benzylthioether. nih.govosi.lv To circumvent the handling of malodorous and toxic thiols, shelf-stable S-benzylisothiouronium salts can be used as thiol equivalents. researchgate.netthieme-connect.com These salts decompose in the presence of a base to generate the benzylthiolate in situ, which then reacts with the 2-halothiazole. thieme-connect.com

Table 2: Methods for Introducing the Benzylthio Moiety

Thiazole Substrate Reagent Reaction Type Reference
2-Bromothiazole Benzylthiolate or S-Benzylisothiouronium salt + Base Nucleophilic Aromatic Substitution (SNAr) thieme-connect.com
2-Mercaptothiazole Benzyl Halide + Base (e.g., NaOH, K₂CO₃) S-Alkylation nih.gov

Derivatization of Sulfanyl (B85325) Moieties

The sulfanyl (thioether) linkage at the C-2 position can be subject to further derivatization, although this is less common for the synthesis of the target compound itself. The thioether can be oxidized to form the corresponding sulfoxide or sulfone. For example, a 2-benzylsulfonylthiazole has been reported, which was synthesized not by oxidation but by a nucleophilic aromatic substitution reaction using a sodium sulfinate reagent. thieme-connect.com This indicates that while the thioether is a stable and common final product, pathways exist to access higher oxidation states at the sulfur atom, leading to analogues with different electronic and steric properties.

Functionalization and Derivatization at C-4 (Amino Group) and C-5 (Nitro Group) Positions

The amino group at the C-4 position and the nitro group at the C-5 position are key functional handles that can be modified to produce a wide range of analogues.

The 2-aminothiazole (B372263) moiety (which corresponds to the 4-amino group in the final product) is a versatile functional group for derivatization. researchgate.net A common modification is acylation, where the amino group reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base to form the corresponding amides. nih.govnih.govijpsr.com For example, 2-aminothiazole can be reacted with chloroacetyl chloride to produce 2-chloro-N-(thiazol-2-yl)acetamide. ijpsr.com Similarly, coupling with various carboxylic acids using agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a standard method to generate a library of amide derivatives. nih.gov The amino group can also react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. nih.govnih.gov

The nitro group at the C-5 position is a strong electron-withdrawing group that significantly influences the reactivity of the thiazole ring. numberanalytics.com While direct substitution of the nitro group can be challenging, it is possible under specific conditions, often requiring activation by other ring substituents or specialized reagents. nih.gov A more common functionalization of the nitro group is its reduction to an amino group. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents, such as iron in acidic media or catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon. wikipedia.org This reduction converts the 5-nitrothiazole (B1205993) into a 5-aminothiazole, providing a new site for further derivatization, such as diazotization or acylation, thereby creating a different class of analogues.

Introduction of Amino Groups

The introduction of an amino group at the C4 or C5 position of the thiazole ring is a critical step in the synthesis of many biologically active molecules. bohrium.com Several classical and modern synthetic methods are available for this purpose.

One of the most established methods for the synthesis of 5-aminothiazoles is the Cook-Heilborn synthesis. pharmaguideline.com This reaction involves the treatment of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. pharmaguideline.com While this method is primarily for 5-aminothiazoles, modifications and alternative strategies are employed for other substitution patterns.

Another foundational method is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides. researchgate.netwikipedia.org By selecting appropriate starting materials, this method can be adapted to produce various substituted aminothiazoles. For instance, the reaction between an α-haloketone and thiourea is a common route to 2-aminothiazole derivatives. organic-chemistry.org Further functionalization or the use of substituted thioamides can lead to more complex products.

Modern approaches have also emerged, including multicomponent reactions that allow for the construction of fully substituted 5-amino-4-carboxamidothiazoles in a single step from simple starting materials. bohrium.com These methods offer efficiency and diversity in accessing complex thiazole structures.

Synthesis MethodTarget PositionKey ReactantsReference
Cook-Heilborn Synthesis5-aminoα-aminonitriles, Carbon disulfide pharmaguideline.com
Hantzsch Synthesis2-amino (typically)α-haloketones, Thioamides/Thiourea researchgate.netwikipedia.org
Multicomponent Reaction5-amino-4-substitutedVarious simple building blocks bohrium.com

Nitration Pathways and Related Chemical Transformations

The introduction of a nitro group onto the thiazole ring is a key transformation, as this group significantly influences the compound's electronic properties and reactivity. Electrophilic substitution reactions on the thiazole ring, such as nitration, are directed by the existing substituents. pharmaguideline.comnumberanalytics.com

Generally, the C5 position of the thiazole ring is the most electron-rich and thus the primary site for electrophilic attack. pharmaguideline.comnumberanalytics.com Nitration of thiazole derivatives is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. numberanalytics.com However, the conditions must be carefully controlled to avoid degradation of the thiazole ring, which can be sensitive to strong acids.

For the synthesis of 2-amino-5-nitrothiazole, an alternative to direct nitration involves the rearrangement of 2-aminothiazole nitrate (B79036) in the presence of concentrated sulfuric acid at controlled temperatures. google.com Another patented process avoids hazardous nitration and rearrangement procedures by starting with a halogenated N,N-dialkyl-2-nitroetheneamine, which is then reacted with thiourea. google.com

Recent advancements have also demonstrated ruthenium-catalyzed C-H nitration, which can provide meta-selective nitration on 2-arylthiazole derivatives using copper(II) nitrate as the nitro source. nih.gov This highlights the ongoing development of more selective and milder nitration methods.

Nitration MethodKey ReagentsTarget Compound/PositionReference
Electrophilic NitrationNitric Acid, Sulfuric Acid5-nitrothiazole numberanalytics.com
Rearrangement2-Aminothiazole nitrate, Sulfuric Acid2-amino-5-nitrothiazole google.com
Halogenated Etheneamine RouteHalogenated nitroetheneamine, Thiourea2-amino-5-nitrothiazole google.com
Ru-Catalyzed C-H NitrationCu(NO₃)₂·3H₂O, Ruthenium catalystmeta-nitro on 2-arylthiazole nih.gov

Reactivity of Amino and Nitro Substituents

The amino and nitro groups on the thiazole ring are not merely passive substituents; they are active functional groups that can undergo a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The exocyclic amino group of 2-aminothiazoles can participate in condensation reactions with aromatic aldehydes to generate heterocyclic structures. pharmaguideline.com It can also be readily acylated. For example, 2-amino-5-(4-acetylphenylazo)-thiazole has been shown to undergo acetylation with acetic anhydride (B1165640) and benzoylation, demonstrating the nucleophilic character of the amino group. mdpi.com The reaction of 2-amino-5-nitrothiazole with 2-chloroethyl-isocyanate leads to the formation of 1-(5-Nitro-2-thiazolyl)-2-imidazolidinone. researchgate.net

Functional GroupReaction TypeReagents/ConditionsProduct TypeReference
Amino GroupCondensationAromatic aldehydesHeterocycles pharmaguideline.com
Amino GroupAcetylationAcetic anhydrideN-acetylated derivative mdpi.com
Amino GroupAcylation2-chloroethyl-isocyanateImidazolidinone derivative researchgate.net
Nitro GroupReductionVarious reducing agentsAmino derivativeN/A

Analogous Compound Synthesis Strategies and General Chemical Transformations

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. These strategies often involve modifying the substituents at the C2, C4, and C5 positions.

General strategies for thiazole synthesis provide a foundation for creating diverse analogues. The Hantzsch synthesis remains a versatile and widely used method for constructing the thiazole core from α-halocarbonyl compounds and thioamides. researchgate.net By varying these two components, a wide range of 2,4-disubstituted thiazoles can be prepared. researchgate.net

Modern synthetic protocols have expanded the toolbox for thiazole synthesis. These include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form complex products, offering high efficiency and atom economy. bohrium.com

Domino Reactions: Microwave-assisted domino alkylation-cyclization reactions of propargyl bromides with thioureas can rapidly produce 2-aminothiazoles. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce aryl or alkyl groups onto the thiazole ring, for instance, by coupling a thiazole boronic acid with a halide. numberanalytics.commdpi.com

Once the substituted thiazole core is assembled, further transformations can be carried out. The reactivity of the thiazole ring allows for various functionalizations. For example, the C2 position is susceptible to nucleophilic attack if a suitable leaving group is present. pharmaguideline.comnumberanalytics.com The presence of both amino and nitro groups, as seen in the target compound, offers dual handles for modification, such as acylation of the amine or chemical reduction of the nitro group, leading to a wide array of potential analogues.

Advanced Characterization of this compound

Following a comprehensive search for scientific literature and analytical data, it has been determined that specific experimental data for the advanced spectroscopic and analytical characterization of the compound This compound is not publicly available.

While general methodologies for the characterization of related thiazole derivatives are well-established, detailed research findings, including specific data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (FT-IR), Mass Spectrometry (MS), Elemental Analysis, and Ultraviolet-Visible (UV-Vis) Spectroscopy, could not be located for this particular chemical entity.

The provided outline requires an in-depth analysis based on these specific techniques:

Advanced Spectroscopic and Analytical Characterization Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Without access to published studies or spectral databases containing this information, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request. The creation of data tables and detailed research findings would necessitate access to primary research in which "4-Amino-2-benzylthio-5-nitrothiazole" was synthesized and characterized, and such records were not found.

Therefore, this article cannot be generated as requested due to the absence of the required source data.

Structure Activity Relationship Sar Investigations of Thiazole Derivatives

Impact of Substituent Variations on Molecular Interactions and Potency

The biological activity of a thiazole (B1198619) derivative is profoundly influenced by the nature and position of its substituents. Variations in these groups can alter the molecule's electronic distribution, steric profile, and hydrophobic character, thereby affecting its binding affinity to target proteins, membrane permeability, and metabolic stability.

The electronic landscape of the thiazole ring is a critical determinant of its interaction with biological macromolecules. The introduction of strong electron-withdrawing groups (EWGs), such as nitro groups and halogens, has been shown to significantly modulate the activity of various heterocyclic compounds.

The 5-nitro group on the 4-Amino-2-benzylthio-5-nitrothiazole scaffold is a potent EWG. Research on different classes of thiazole derivatives has consistently demonstrated that the presence of such groups can enhance biological potency. rsc.orgnih.gov For instance, studies on thiazole-hydrazone analogues revealed that electron-withdrawing substituents like nitro (NO2) and chloro (Cl) groups tend to increase antifungal activity. nih.gov Similarly, in a series of thiazole clubbed 1,3,4-oxadiazoles, a nitro group at the para-position of an attached phenyl ring had a positive effect on antibacterial activity, which was attributed to increased lipophilicity and enhanced interaction with microbial targets. nih.gov The increased electrophilicity imparted by these groups can facilitate stronger interactions with the active sites of enzymes or cellular membranes. rsc.org

Conversely, the amino group at the C4 position is a strong electron-donating group (EDG). The juxtaposition of a potent EDG (4-amino) and a potent EWG (5-nitro) creates a "push-pull" system across the thiazole core. This electronic arrangement can induce significant bond polarization and generate a large dipole moment, which may be crucial for specific hydrogen bonding or electrostatic interactions at the target site. researchgate.net

SubstituentPosition on ThiazoleElectronic NatureGeneral Impact on Activity
Nitro (NO₂)C5Strong Electron-WithdrawingOften enhances antimicrobial/biological potency. nih.govnih.gov
Halogens (Cl, F, Br)VariousElectron-WithdrawingFrequently associated with increased biological activity. rsc.orgnih.gov
Amino (NH₂)C4Strong Electron-DonatingContributes to "push-pull" systems, influencing polarity and binding. researchgate.net

Beyond electronic effects, the size, shape, and hydrophobicity of substituents play a vital role in molecular recognition. The 2-benzylthio group in this compound contributes both steric bulk and significant hydrophobicity.

SAR investigations into various thiazole series have highlighted the necessity of a hydrophobic substituent at the C2 position for certain biological activities. nih.gov The benzylthio moiety, consisting of a flexible thioether linker and an aromatic phenyl ring, can engage in multiple types of non-covalent interactions. The sulfur atom can act as a hydrogen bond acceptor, while the benzyl (B1604629) group can form hydrophobic and π-stacking interactions with complementary pockets in a target protein. In a study of 7-azaindole-based inhibitors, a benzyl derivative of a substituted thiazole emerged as having the best-balanced activity, underscoring the favorable contribution of this group. acs.org The flexibility of the thioether linkage allows the benzyl group to adopt an optimal orientation within a binding site to maximize these favorable interactions.

Substituent GroupPosition on ThiazoleKey ContributionsPotential Interactions
BenzylthioC2Steric bulk, Hydrophobicity, FlexibilityHydrophobic interactions, π-stacking (phenyl ring), H-bond acceptor (sulfur). acs.org
Alkyl/Aryl GroupsVariousHydrophobicity, Steric influenceCan fill hydrophobic pockets in target proteins, influencing binding affinity. nih.gov

The specific placement of substituents on the thiazole ring is fundamental to defining the molecule's pharmacophore—the precise three-dimensional arrangement of features necessary for biological activity. Altering the position of a functional group, even while maintaining the same set of substituents, can lead to a dramatic loss of potency.

For this compound, the arrangement is highly defined: the bulky hydrophobic group is at C2, the electron-donating amino group is at C4, and the electron-withdrawing nitro group is at C5. This specific regio-chemistry creates a unique distribution of electronic density, steric hindrance, and hydrogen-bonding potential. For example, SAR studies on nitro-substituted thiazoles have shown that a 4-nitro substitution can increase antistaphylococcal activity, whereas 2- and 3-nitro substitutions can render the compounds inactive, highlighting the critical importance of substituent placement. nih.gov

The thiazole core itself acts as a scaffold, orienting the key functional groups in a specific spatial relationship. The C2-C5 and C4-C5 charge transfer channels are particularly important in substituted thiazoles. researchgate.net In this case, the C4-amino and C5-nitro groups create a strong dipole along the C4-C5 bond, while the C2-benzylthio group provides a key hydrophobic anchor. This precise arrangement suggests a pharmacophore model where:

An H-bond donor/acceptor group (amino) is required at C4.

A strong electron-withdrawing/H-bond acceptor group (nitro) is essential at C5.

A large, hydrophobic, and potentially flexible group (benzylthio) is favored at C2 for optimal binding.

Rational Design Principles for Modulating Molecular Recognition

Based on the SAR principles derived from related thiazole derivatives, several rational design strategies can be proposed to modulate the molecular recognition properties of the this compound scaffold. The goal of such strategies is to systematically modify the structure to enhance potency, selectivity, or pharmacokinetic properties.

Modification of the Benzyl Group: The phenyl ring of the benzylthio moiety is a prime target for modification. Introducing small electron-donating (e.g., methyl, methoxy) or electron-withdrawing (e.g., halogens, trifluoromethyl) substituents at the ortho-, meta-, or para-positions could fine-tune the electronic properties and hydrophobicity of this region. This could lead to improved π-stacking interactions or the formation of new halogen bonds within the target's binding site.

Bioisosteric Replacement of the Nitro Group: While the nitro group is a potent EWG, it can sometimes be associated with metabolic liabilities. Replacing it with other EWGs, such as a cyano (-CN), trifluoromethyl (-CF3), or sulfonyl (-SO2R) group, could retain the necessary electronic profile while potentially improving the molecule's metabolic stability.

Varying the Thioether Linker: The length and flexibility of the linker between the thiazole C2 position and the aryl group could be explored. Replacing the methylene (B1212753) (-CH2-) group with a longer alkyl chain (e.g., ethylene) or a more rigid linker could help probe the dimensions of the hydrophobic pocket and optimize the orientation of the aryl group.

Substitution on the Amino Group: The primary amino group at C4 can be a target for substitution to explore additional binding interactions. Acylation or alkylation could introduce new functional groups capable of forming hydrogen bonds or hydrophobic interactions, although this could also alter the electron-donating strength of the nitrogen.

These rational design principles, guided by a thorough understanding of the SAR, provide a systematic framework for the optimization of the this compound scaffold to develop new chemical entities with improved therapeutic potential. nih.gov

Molecular Interactions and Biological Target Engagement Studies

Identification of Specific Protein Targets

The structural framework of 4-Amino-2-benzylthio-5-nitrothiazole suggests its potential to interact with several classes of proteins critical to cellular signaling and metabolic pathways. Analysis of structurally related compounds has identified specific protein families that are likely targets.

Kinase Inhibition Mechanisms (e.g., JNK, CDK, Abl, EGFR)

The aminothiazole scaffold is a well-established core structure in the design of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is linked to numerous diseases, including cancer and inflammatory conditions.

c-Jun N-terminal Kinase (JNK) Inhibition : The 5-nitrothiazole-2-ylthio moiety, a central feature of the title compound, is present in a class of potent and selective JNK inhibitors. nih.gov JNKs are activated by stress stimuli and are implicated in diseases like type-2 diabetes and cancer. nih.gov A comprehensive structure-activity relationship study on 2-thioether-benzothiazoles led to the discovery of potent, allosteric JNK inhibitors that target the JIP-JNK interaction site rather than the highly conserved ATP-binding pocket. nih.gov This suggests that this compound could potentially act as a JNK inhibitor through a similar allosteric mechanism.

Cyclin-Dependent Kinase (CDK) Inhibition : The aminothiazole structure is a known pharmacophore for inhibiting CDKs, which are crucial for cell cycle regulation. nih.gov High-throughput screening identified compounds with a 2-acetamido-thiazolylthio core as inhibitors of CDK2. nih.gov Further optimization of these aminothiazole-based compounds has led to potent CDK inhibitors with significant antitumor activity in various models. nih.govnih.gov X-ray crystallography has confirmed that these inhibitors bind to the active site of the CDK2 protein. nih.gov Given these precedents, the aminothiazole ring in this compound makes it a candidate for investigation as a CDK inhibitor.

Kinase TargetRelated Compound ClassMechanism of Inhibition
JNK 2-Thioether-benzothiazoles, 5-Nitrothiazol-2-ylthio derivativesAllosteric inhibition, targeting the JIP-JNK interaction site. nih.gov
CDK2 Aminothiazole derivativesATP-competitive inhibition, binding to the enzyme's active site. nih.govnih.gov

Enzyme Modulation (e.g., MAO, ChE, Hsp90)

The compound's structural elements are also found in modulators of other critical enzymes involved in neurodegeneration and cancer.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition : A series of semicarbazones derived from 2-amino-5-nitrothiazole (B118965) were designed and evaluated as inhibitors of MAO and cholinesterases (ChE), enzymes targeted in the treatment of neurodegenerative diseases. nih.gov Many of these compounds showed preferential, reversible, and competitive inhibition of MAO-B, an important target in Parkinson's disease. nih.govmdpi.com The study revealed that a small heteroaryl ring, such as the 5-nitrothiazole (B1205993), was crucial for preferential inhibition and selectivity towards MAO-B. nih.gov Some derivatives also displayed potent, mixed-type inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Heat Shock Protein 90 (Hsp90) Inhibition : Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth and survival, making it a key oncology target. nih.govresearchgate.net Hsp90 inhibitors commonly target the ATP-binding site in the N-terminal domain of the protein. researchgate.net Research on pyrazole-based Hsp90 inhibitors has shown that 4-amino derivatives can be developed into potent inhibitors, with structure-activity relationships elucidated through X-ray co-crystal analysis. nih.gov The presence of the amino group on the thiazole (B1198619) ring suggests a potential role for this compound in interacting with Hsp90.

Enzyme TargetRelated Compound ClassObserved Effect
MAO-B 2-Amino-5-nitrothiazole derived semicarbazonesPotent and selective inhibition (IC₅₀: 0.212 µM for lead compound). nih.gov
AChE 2-Amino-5-nitrothiazole derived semicarbazonesMixed and reversible inhibition (IC₅₀: 0.264 µM for lead compound). nih.gov
BuChE 2-Amino-5-nitrothiazole derived semicarbazonesMixed and reversible inhibition (IC₅₀: 0.024 µM for lead compound). nih.gov
Hsp90 Pyrazole-based 4-amino derivativesInhibition of ATPase activity by binding to the N-terminal domain. researchgate.netnih.gov

Receptor Antagonism/Agonism (e.g., Adenosine A2A, GPR119)

The heterocyclic nature of the thiazole ring is a common feature in ligands for G protein-coupled receptors (GPCRs).

Adenosine A₂A Receptor Antagonism : The Adenosine A₂A receptor is a well-established target for treating Parkinson's disease and neuroinflammatory conditions. wikipedia.orgnih.gov A₂A receptor antagonists block the signaling of adenosine, which can enhance dopamine-dependent signaling in the brain. nih.gov A wide variety of heterocyclic scaffolds, including xanthines, triazolotriazines, and purines, have been successfully developed as A₂A antagonists. nih.govmdpi.com Thiazole-containing compounds have also been prepared as A₂A receptor antagonists, indicating that the core of this compound could be adapted for this target. nih.gov

GPR119 Agonism : G protein-coupled receptor 119 (GPR119) is highly expressed in the pancreas and gastrointestinal tract and is considered a promising target for type 2 diabetes because its activation promotes glucose-dependent insulin (B600854) secretion. nih.gov While direct links to thiazole derivatives are less established, the broad utility of heterocyclic compounds in GPCR ligand design suggests GPR119 as a potential area for future investigation. nih.gov

Elucidation of Binding Modes and Key Interaction Residues

Molecular docking and crystallography studies of related thiazole derivatives provide significant insight into the specific interactions that likely govern the binding of this compound to its protein targets. These interactions are primarily driven by hydrogen bonding and hydrophobic forces. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are critical for the orientation and stabilization of a ligand within a protein's binding pocket. The 4-amino and 5-nitro groups of the title compound are prime candidates for forming such bonds.

In docking studies of 2-amino-5-nitrothiazole derivatives with MAO-B and ChE, stable hydrogen bonds were observed to be a key component of their binding. nih.gov

Analysis of a benzothiazole (B30560) derivative binding to lysozyme (B549824) identified a conventional hydrogen bond with the residue Asn103. nih.gov

For an odorant-binding protein, four significant hydrogen bonds were detected between the ligand and the protein, including one formed by a valine residue in the C-terminus. mdpi.com These examples highlight the capacity of the amino group (as a donor) and the nitro group's oxygen atoms (as acceptors) on the this compound scaffold to form directional hydrogen bonds with amino acid residues like asparagine, glutamine, or serine in a binding site.

Hydrophobic and π-Stacking Interactions

The benzylthio moiety of the compound is particularly important for engaging in hydrophobic and aromatic interactions, which are crucial for binding affinity and selectivity.

Hydrophobic Interactions : Docking studies of various thiazole-based inhibitors consistently show that hydrophobic interactions play a significant role in their binding. nih.govmdpi.com The benzyl (B1604629) group of this compound can readily fit into hydrophobic pockets within a protein active site, displacing water molecules and contributing favorably to the binding energy. nih.gov

π-Stacking Interactions : The aromatic phenyl ring of the benzyl group can participate in π-stacking interactions with aromatic amino acid residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe). nih.gov This type of interaction was specifically observed between a benzothiazole derivative and a Trp108 residue in lysozyme, described as a T-shaped or edge-to-face interaction. nih.gov Similarly, pyridazinobenzylpiperidine derivatives that inhibit MAO-B were stabilized by π-π stacking interactions with Tyr398 and Tyr326 residues. mdpi.com These interactions are a major contributor to the stability of protein-ligand complexes. nih.gov

Interaction TypeKey Structural FeatureInteracting Amino Acid Residues (Examples)
Hydrogen Bonding 4-Amino group (donor), 5-Nitro group (acceptor)Asn, Gln, Ser, Val nih.govmdpi.com
Hydrophobic Benzylthio groupIle, Val, Met, Leu mdpi.comnih.gov
π-Stacking Phenyl ring of the benzyl groupTrp, Tyr, Phe mdpi.comnih.govnih.gov

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely used to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can determine the optimized geometry and energy of a molecule in its ground state. researchgate.net

For heterocyclic compounds like thiazole (B1198619) derivatives, DFT is used to analyze parameters like bond lengths, bond angles, and dihedral angles. nih.gov These calculations provide a detailed picture of the molecule's three-dimensional shape and the distribution of electrons, which are fundamental to its chemical behavior. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher potential for intramolecular charge transfer, which is a key feature in many bioactive molecules. nih.gov Conversely, a large energy gap implies higher stability and lower chemical reactivity. researchgate.net

While specific calculations for 4-Amino-2-benzylthio-5-nitrothiazole are not available, studies on analogous compounds provide insight. For example, the HOMO-LUMO energy gaps for various related heterocyclic compounds have been calculated, demonstrating the utility of this analysis.

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds

Compound NameMethod/Basis SetHOMO (a.u.)LUMO (a.u.)Energy Gap (ΔE) (a.u.)Source
2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazoleDFT/B3LYP/3-21G-0.1259-0.05590.1818 researchgate.net
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamideDFT/B3LYP--0.4036 nih.gov
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylateDFT/B3LYP/6-311G(d,p)--- materialsciencejournal.org
2-bromo-5-nitrothiazoleDFT/B3LYP/6-311++G(d,p)--- researchgate.net

Note: Direct energy values were not always provided in the source material. An energy gap is a measure of chemical reactivity.

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.govresearchgate.net MEP maps use a color scale to indicate different potential regions:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to the location of electronegative atoms (like oxygen or nitrogen). researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms. researchgate.net

Green: Represents regions of neutral or zero potential. researchgate.net

By analyzing the MEP map, one can predict the sites for hydrogen bonding, electrophilic, and nucleophilic interactions. researchgate.netnih.gov For a molecule like this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atoms of the amino group and thiazole ring, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the amino hydrogens.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.netasianpubs.org This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. nih.gov The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower binding energy value generally indicates a more stable and favorable interaction. iium.edu.my

Docking studies on various aminothiazole derivatives have been performed to explore their potential as therapeutic agents. For instance, 2-aminothiazole (B372263) derivatives have been docked against targets like oxidoreductase and glucosamine-6-phosphate (GlcN-6-P) synthase to assess their antioxidant and antibacterial potential, respectively. asianpubs.orgiium.edu.my The results of these simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.net

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

Ligand ClassProtein Target (PDB ID)Biological ActivityKey FindingsSource
2,4,5-Trisubstituted-1,3-thiazole derivativesGlucosamine-6-phosphate synthase (1MOQ)AntibacterialCompound T3 showed the lowest binding energy (-7.09 kcal/mol). iium.edu.my
2-Aminothiazole derivativesOxidoreductase (2CDU, 3NM8)AntioxidantCompounds showed binding affinities from -3.62 to -6.64 kcal/mol. asianpubs.org
(4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanoneReceptor Protein (5O77)Anti-proliferativeDocking showed very good interaction with the protein target. niscair.res.in
2,4-Disubstituted thiazole derivativesTubulinAnticancerIdentified possible binding interactions in the tubulin active site. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. nih.govscielo.org.mx The simulation calculates the trajectory of the complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure), providing insights into its dynamic behavior. nih.govresearchgate.net

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value over time suggests the complex is in a stable conformation.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, helping to identify flexible or rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, which is crucial for binding affinity.

MD simulations have been used to confirm the stability of complexes involving benzothiazole (B30560) and nitroimidazole derivatives with their protein targets. nih.govnih.gov Such studies provide a more realistic and dynamic picture of the binding event than the static snapshot offered by molecular docking alone. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The process involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC50 values) is gathered.

Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, topological, etc.) are calculated for each compound.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model building). scielo.org.mxnih.gov

QSAR studies have been successfully applied to aminothiazole derivatives to understand the structural requirements for various biological activities, including kinase inhibition and anti-prion activity. nih.govnih.gov The resulting models and their corresponding 3D contour maps can highlight which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, providing a clear roadmap for lead optimization. scielo.org.mxnih.gov

Chemical Biology and Drug Discovery Research Implications

Lead Identification and Optimization Methodologies

The journey from a chemical compound to a therapeutic agent often begins with the identification of a "lead" compound, a molecule that exhibits a desired biological activity but may require further modification to enhance its efficacy, selectivity, and pharmacokinetic properties. For a compound like 4-Amino-2-benzylthio-5-nitrothiazole, several modern methodologies could be employed for its discovery and optimization.

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of large libraries of chemical compounds against a specific biological target to identify "hits." toxplanet.com A compound such as this compound would likely be included in diverse chemical libraries used for HTS campaigns. These libraries are curated to contain a wide range of chemical structures, increasing the probability of finding a molecule that interacts with the target of interest.

The general process of an HTS campaign that could identify a molecule like this compound is outlined below:

StepDescriptionKey Considerations
Assay Development A robust and automated assay is created to measure the activity of a biological target (e.g., an enzyme, receptor, or cell).The assay must be sensitive, reproducible, and suitable for miniaturization in microtiter plates.
Library Screening The chemical library, containing thousands to millions of compounds, is screened against the target using the developed assay.For this compound, this would involve its presence in a library from a commercial vendor or a proprietary collection.
Hit Identification Compounds that show activity above a certain threshold are identified as "hits."These are initial, unconfirmed results that require further validation.
Hit Confirmation & Triaging The activity of the hits is re-tested to eliminate false positives. The chemical structures of the confirmed hits are reviewed for novelty and potential for chemical modification.A compound like this compound, with its specific combination of functional groups, would be evaluated for its drug-like properties.

Should this compound be identified as a hit in an HTS campaign, it would then proceed to the lead optimization phase.

Rational drug design involves the development of new drug candidates based on a known three-dimensional structure of the biological target. This knowledge-based approach allows for the design of molecules that are predicted to bind with high affinity and selectivity. The 2-aminothiazole (B372263) scaffold is a common starting point in rational design due to its proven utility in medicinal chemistry. sysrevpharm.org

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can serve as replacements for a known active scaffold while preserving the original biological activity. This technique is valuable for discovering novel intellectual property, improving physicochemical properties, or overcoming liabilities of the original lead series. For instance, if a known inhibitor possesses a certain core, scaffold hopping could identify the 2-aminothiazole ring of a compound like this compound as a viable alternative.

Strategies for Developing Selective Molecular Probes

A selective molecular probe is a small molecule that interacts with a specific biological target with high affinity and selectivity, allowing for the study of that target's function in a biological system. The development of such probes is crucial for target validation and understanding disease pathology. Thiazole-based compounds are often explored as potential molecular probes due to their versatile biological activities. fabad.org.trekb.eg

To develop a selective probe based on the this compound structure, researchers would typically undertake a structure-activity relationship (SAR) study. This involves synthesizing a series of analogues where each of the key functional groups is systematically modified.

Potential Modifications for Probe Development:

Structural ComponentModification StrategyRationale
Benzylthio Group Vary the substituents on the phenyl ring (e.g., adding electron-donating or withdrawing groups). Replace the benzyl (B1604629) group with other alkyl or aryl moieties.To explore the impact on binding affinity and selectivity by probing different pockets of the target protein.
Amino Group Acylation or alkylation of the amino group.To investigate the role of the hydrogen bond donor capacity of the amino group in target interaction.
Nitro Group Replace with other electron-withdrawing groups (e.g., cyano, sulfone) or explore different positional isomers.To modulate the electronic properties of the thiazole (B1198619) ring and potentially alter the binding mode or selectivity.

Through such systematic modifications, a highly potent and selective probe could be developed from the initial this compound scaffold.

Multitargeting Design Principles

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Multitargeting, or polypharmacology, is a drug design strategy that aims to create a single molecule capable of modulating multiple targets simultaneously. This can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The 2-amino-5-nitrothiazole (B118965) scaffold has been explored for the development of multi-targeted ligands. For example, derivatives have been designed as dual inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are key enzymes in the pathology of neurodegenerative diseases. The design of such molecules often involves incorporating pharmacophoric features known to interact with each of the desired targets.

The structure of this compound contains elements that could be leveraged in a multitargeting approach. The benzylthio group, for instance, could be modified to interact with a hydrophobic pocket in one target, while the substituted thiazole core could be optimized for binding to a second target.

Future Research Directions in Thiazole-Based Compound Development

The field of thiazole-based drug discovery continues to evolve, with several promising future research directions. evitachem.comscbt.com For a compound like this compound and its derivatives, future research could focus on:

Exploration of New Biological Targets: While thiazoles are known to interact with a range of targets, including kinases, enzymes, and receptors, there is potential to discover novel interactions through advanced screening platforms and chemoproteomics.

Application in Targeted Protein Degradation: The development of Proteolysis-Targeting Chimeras (PROTACs) is a rapidly emerging therapeutic modality. A molecule like this compound, if found to bind to a protein of interest, could be developed into a PROTAC by linking it to an E3 ligase-recruiting moiety.

Advanced Drug Delivery Systems: To improve the pharmacokinetic properties and reduce potential off-target effects of potent thiazole derivatives, the use of nanotechnology-based drug delivery systems could be explored.

Integration with Artificial Intelligence and Machine Learning: AI-driven approaches can accelerate the drug discovery process by predicting the biological activities, pharmacokinetic properties, and potential toxicity of novel thiazole derivatives, thereby guiding the synthesis of the most promising candidates.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Amino-2-benzylthio-5-nitrothiazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, thiol-containing intermediates (e.g., benzylthiol derivatives) may react with pre-functionalized nitrothiazole cores under reflux conditions. A general protocol includes:

  • Step 1: Reacting 5-nitrothiazole derivatives with benzylthiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 2: Introducing the amino group via catalytic hydrogenation or reduction (e.g., using Pd/C and H₂) .
    Optimization Tips:
  • Use acetic acid as a catalyst to enhance reaction rates .
  • Monitor reaction progress via TLC or HPLC to avoid over-reduction of nitro groups .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer: Key techniques include:

  • ¹H/¹³C NMR: Identify protons on the benzylthio group (δ ~4.8 ppm for SCH₂Ph) and aromatic protons (δ 7.2–8.3 ppm). The nitro group deshields adjacent carbons, shifting signals downfield .
  • Mass Spectrometry (EI-MS): Look for molecular ion peaks (e.g., m/z ~280 for [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or SCH₂Ph groups) .
  • Elemental Analysis: Validate purity by matching experimental vs. calculated C, H, N, S percentages (e.g., C: ~40%, N: ~20%, S: ~24%) .

Advanced Research Questions

Q. How can computational tools aid in predicting synthetic routes or resolving contradictory spectral data?

Answer:

  • Retrosynthetic Planning: AI-driven platforms (e.g., Reaxys/PISTACHIO models) propose feasible routes by analyzing reaction databases. For example, prioritizing one-step alkylation over multi-step pathways .
  • Spectral Validation: Density Functional Theory (DFT) calculations predict NMR chemical shifts, helping resolve ambiguities (e.g., distinguishing nitro vs. amino group environments) .

Q. What strategies are used to study the structure-activity relationship (SAR) of this compound in biological systems?

Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing benzylthio with pyridinylthio) to assess impact on bioactivity .
  • Molecular Docking: Use software like AutoDock to model interactions with target enzymes (e.g., binding to kinase active sites via nitro and thiazole moieties) .
  • Enzyme Assays: Measure IC₅₀ values against cancer-related targets (e.g., tyrosine kinases) and correlate with substituent electronic properties (Hammett σ values) .

Q. How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), pH, and cell line passage number to minimize variability .
  • Orthogonal Validation: Confirm enzyme inhibition via both fluorescence-based assays and SPR (Surface Plasmon Resonance) .
  • Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 5-nitroimidazole derivatives) to identify trends .

Q. What safety protocols are essential when handling nitro-containing thiazoles?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respirators if dust is generated .
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of toxic fumes (e.g., NOx from nitro group decomposition) .
  • Waste Disposal: Neutralize nitro residues with reducing agents (e.g., FeSO₄) before disposal .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Answer:

  • Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitor degradation via HPLC .
  • Metabolic Stability: Use liver microsome assays (e.g., rat/human) to identify major metabolites (e.g., nitro reduction to amine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.